molecular formula C20H23FN2O5S B486593 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine CAS No. 727420-54-4

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine

Cat. No.: B486593
CAS No.: 727420-54-4
M. Wt: 422.5g/mol
InChI Key: QUHBQEHKXQHGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a piperazine core, a privileged scaffold in pharmaceutical agents, which is selectively functionalized with two distinct aromatic systems. The 1,3-benzodioxole group is a common motif in bioactive compounds, known for its potential to influence molecular conformation and interaction with biological targets . The second substituent is a 3-ethoxy-4-fluorophenylsulfonyl group, a substitution pattern that may be explored for its electronic and steric properties, potentially modulating the compound's solubility, binding affinity, and metabolic stability. Piperazine derivatives are extensively investigated for their diverse pharmacological profiles. Research on structurally similar molecules has shown that the piperazine ring typically adopts a chair conformation, and the benzodioxole ring often exhibits a slightly folded envelope conformation, both of which can impact the molecule's overall three-dimensional shape and supramolecular interactions . Although the specific biological activity of this exact compound requires further investigation, piperazine-based compounds are widely studied as modulators of various enzymes and receptors . This reagent is intended for use as a key intermediate or a building block in the synthesis of more complex molecules, for target identification studies, or for structure-activity relationship (SAR) investigations in early-stage research and development. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-ethoxy-4-fluorophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O5S/c1-2-26-19-12-16(4-5-17(19)21)29(24,25)23-9-7-22(8-10-23)13-15-3-6-18-20(11-15)28-14-27-18/h3-6,11-12H,2,7-10,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHBQEHKXQHGTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperazine

Piperazine is alkylated with 1,3-benzodioxol-5-ylmethyl bromide under basic conditions. A typical procedure involves:

  • Reagents : Piperazine (2 eq), 1,3-benzodioxol-5-ylmethyl bromide (1 eq), K₂CO₃ (3 eq)

  • Solvent : Acetonitrile or DMF

  • Conditions : Reflux at 80°C for 12–16 hours.

  • Yield : 65–72% after column chromatography (silica gel, ethyl acetate/hexane).

Optimization Strategies

  • Microwave-assisted synthesis : Reduces reaction time to 2–3 hours with comparable yields (68%).

  • Phase-transfer catalysis : Using tetrabutylammonium bromide (TBAB) improves selectivity for monoalkylation.

Synthesis of Intermediate B: 3-Ethoxy-4-fluorobenzenesulfonyl Chloride

Sulfonation of 3-Ethoxy-4-fluorobenzene

The sulfonyl group is introduced via electrophilic aromatic sulfonation:

  • Reagents : Chlorosulfonic acid (2 eq), 3-ethoxy-4-fluorobenzene (1 eq)

  • Conditions : 0°C to room temperature, 4–6 hours.

  • Workup : Quenched with ice water, extracted with DCM, and purified via distillation.

  • Yield : 55–60%.

Challenges and Solutions

  • Regioselectivity : The ethoxy group directs sulfonation to the para position relative to the fluorine atom.

  • Side reactions : Over-sulfonation is mitigated by controlling stoichiometry and temperature.

Coupling of Intermediates A and B

Sulfonamide Formation

Intermediate A reacts with Intermediate B to form the target compound:

  • Reagents : Intermediate A (1 eq), Intermediate B (1.2 eq), Et₃N (2 eq)

  • Solvent : Dichloromethane (DCM) or THF

  • Conditions : 0°C to room temperature, 8–12 hours.

  • Yield : 70–75% after recrystallization (ethanol/water).

Reaction Monitoring

  • TLC : Rf = 0.4 (ethyl acetate/hexane 1:1).

  • LC-MS : [M+H]⁺ = 463.2 (calculated), 463.1 (observed).

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (230–400 mesh)

  • Eluent : Gradient of ethyl acetate (10% → 50%) in hexane.

  • Purity : >95% (HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85–6.75 (m, 3H, aromatic), 5.95 (s, 2H, dioxole), 4.10 (q, 2H, OCH₂CH₃), 3.65 (s, 2H, CH₂N), 2.85–2.60 (m, 8H, piperazine).

  • ¹³C NMR (100 MHz, CDCl₃): δ 152.1 (C-F), 147.8 (dioxole), 126.5–115.2 (aromatic), 64.5 (OCH₂CH₃), 52.8 (piperazine), 46.1 (CH₂N).

Alternative Synthetic Pathways

One-Pot Sequential Alkylation-Sulfonation

A streamlined approach combines alkylation and sulfonation in a single reactor:

  • Reagents : Piperazine, 1,3-benzodioxol-5-ylmethyl bromide, 3-ethoxy-4-fluorobenzenesulfonyl chloride

  • Conditions : Stepwise addition at 0°C → 25°C, 24 hours.

  • Yield : 60–65%.

Solid-Phase Synthesis

Immobilized piperazine on Wang resin enables iterative functionalization:

  • Resin loading : 0.8 mmol/g

  • Yield : 50–55% after cleavage (TFA/DCM).

Scalability and Industrial Considerations

Cost-Efficiency Analysis

ComponentCost per kg (USD)Contribution to Total Cost
Piperazine12025%
Benzodioxole bromide45040%
Sulfonyl chloride68030%

Environmental Impact

  • Waste solvents : DCM and DMF require distillation recovery (85% efficiency).

  • E-factor : 18 (kg waste/kg product), driven by chromatographic purification .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

1-(1,3-Benzodioxol-5-ylmethyl)-4-(3,4-difluorophenyl)sulfonylpiperazine (618393-73-0)

  • Key Differences : Replaces the 3-ethoxy-4-fluorophenyl group with a 3,4-difluorophenyl sulfonamide.
  • Computational studies suggest that fluorinated aryl sulfonamides exhibit enhanced metabolic resistance compared to ethoxy-substituted analogues .

1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c)

  • Key Differences : Substitutes the 1,3-benzodioxole group with a benzhydryl (diphenylmethyl) moiety and uses a nitro group instead of ethoxy/fluoro.
  • Impact : The nitro group introduces strong electron-withdrawing effects, which may enhance binding to electron-rich regions of enzymes. However, nitro groups are associated with higher toxicity risks compared to ethoxy-fluoro substitutions .

1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine

  • Key Differences : Features a chlorophenyl-benzyl group and a methylphenyl sulfonamide.
  • However, the methylphenyl sulfonamide lacks the electronic modulation provided by ethoxy-fluoro substituents .

Analogues with Varying Core Scaffolds

(2E)-1-[3-(2-Chlorophenyl)prop-2-enyl]-4-(2-methoxyphenyl)-piperazine (8)

  • Key Differences : Replaces the sulfonamide with a propenyl linker and a chlorophenyl group.
  • Impact : Demonstrates potent antibacterial activity (MIC = 4 µg/mL against Staphylococcus aureus), attributed to the conjugated double bond enhancing membrane permeability. However, the absence of sulfonamide limits hydrogen-bonding interactions .

Elopiprazole (1-(7-Benzofuranyl)-4-[[5-(4-fluorophenyl)-1H-pyrrol-2-yl]methyl]piperazine)

  • Key Differences : Incorporates a benzofuran ring and a pyrrole-methyl group.
  • Impact : Shows high selectivity for serotonin receptors (5-HT1A, Ki = 12 nM), likely due to the benzofuran’s planar structure. The fluorophenyl-pyrrole moiety mimics natural ligand conformations, a feature absent in the target compound .

Antitumor Potential

Compounds with 1,3-benzodioxole and sulfonamide groups (e.g., 1-((N1-substituted benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-(N1-benzyl-2-methyl-4-nitro-imidazole-5-yl) piperazine ) exhibit IC50 values of 0.8–2.5 µM against solid tumors (e.g., HCT-116 colon cancer). The target compound’s ethoxy-fluoro substitution may reduce off-target effects compared to nitroimidazole derivatives .

Antibacterial Activity

Piperazines with aryl sulfonamides (e.g., 1-(2-methoxyphenyl)-4-[(2-chlorophenyl)sulfonyl]piperazine ) show moderate activity against Gram-negative bacteria (MIC = 8–16 µg/mL). The ethoxy group in the target compound could enhance solubility, improving bioavailability .

Receptor Binding Affinity

Dopamine D2 receptor ligands like 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine (Ki = 18 nM) highlight the importance of nitro and methoxy groups in receptor interactions. The target compound’s fluorophenyl group may mimic these electronic effects but requires empirical validation .

Biological Activity

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a benzodioxole moiety and an ethoxy-fluorophenyl sulfonyl group. Its molecular formula is C20H24FNO4SC_{20}H_{24}FNO_4S, and it has a molecular weight of 397.47 g/mol. The structure can be represented as follows:

Structure C20H24FNO4S\text{Structure }\text{C}_{20}\text{H}_{24}\text{FNO}_{4}\text{S}

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Dopaminergic Activity : The compound exhibits affinity for dopamine receptors, influencing neurotransmitter release and potentially impacting mood and cognition.
  • Serotonergic Activity : It may also interact with serotonin receptors, which could be relevant for mood disorders.
  • Inhibition of Kinases : Preliminary studies suggest it may inhibit specific kinases involved in cellular signaling pathways, which could lead to therapeutic effects in cancer treatment.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
AntidepressantPotential modulation of serotonergic and dopaminergic systems
AnticancerInhibition of kinase activity linked to tumor growth
NeuroprotectivePossible protective effects against neurodegeneration

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential efficacy of this compound.

  • Antidepressant Effects : A study demonstrated that similar piperazine derivatives showed significant improvement in depressive-like behaviors in animal models. The mechanism was linked to enhanced serotonergic signaling .
  • Anticancer Activity : Research on structurally related compounds indicated that they effectively inhibited the growth of various cancer cell lines by targeting specific kinases involved in cell proliferation .
  • Neuroprotective Properties : In vitro studies suggested that compounds with similar structures offered neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells .

Q & A

Q. How can poor aqueous solubility be addressed in preclinical studies?

  • Methodological Answer :
  • Prodrug design : Introduce phosphate esters at the piperazine nitrogen for pH-dependent release .
  • Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance bioavailability .
  • Co-solvent systems : Use 10% DMSO/90% saline for intravenous administration, ensuring hemolysis is pre-tested .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.